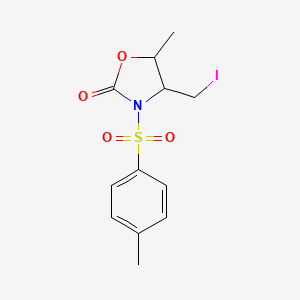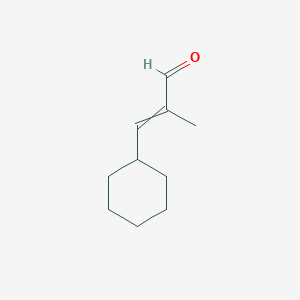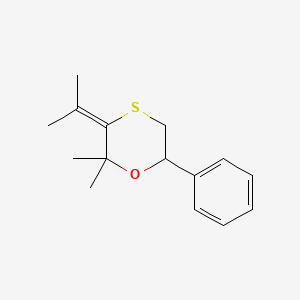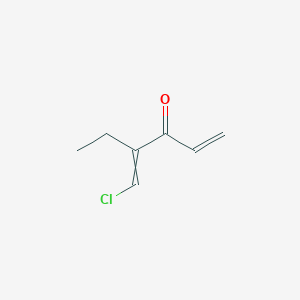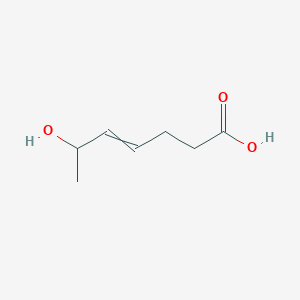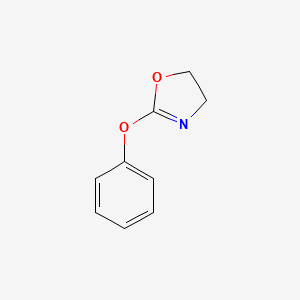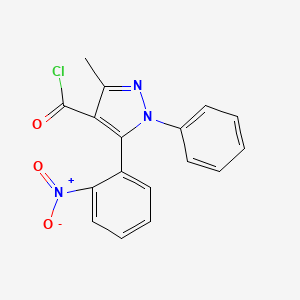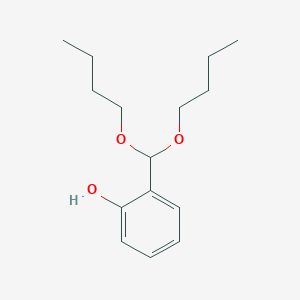
2-(Dibutoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutoxymethyl)phenol is an organic compound with the molecular formula C15H24O3 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two butoxy groups (-OCH2CH2CH2CH3) attached to a methyl group on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutoxymethyl)phenol typically involves the reaction of phenol with dibutyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7), chromium trioxide (CrO3), and Fremy’s salt [(KSO3)2NO].
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(Dibutoxymethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dibutoxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its biological activity .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
m-Aryloxy Phenols: Phenol derivatives with aryloxy groups, used in various industrial applications.
Uniqueness: 2-(Dibutoxymethyl)phenol is unique due to the presence of two butoxy groups, which impart specific properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
103517-19-7 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChI Key |
RNNBLDXQPLZDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
